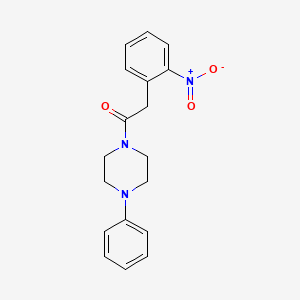![molecular formula C20H28N2O2 B5574225 2-allyl-9-(2-phenoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5574225.png)
2-allyl-9-(2-phenoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-allyl-9-(2-phenoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C20H28N2O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.215078140 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
CCR8 Antagonists and Respiratory Diseases
Compounds closely related to 2-allyl-9-(2-phenoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one, specifically 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, have been identified as CCR8 antagonists. These compounds show promise for treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. The potential of these compounds in respiratory disease treatment highlights the significance of this compound derivatives in medicinal chemistry and drug development (Norman, 2007).
Broad Spectrum of Biological Activities
Further research into the diazaspiro[5.5]undecane scaffold, which includes this compound, reveals a broad spectrum of potential biological activities. These activities span the treatment of obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders. This wide range of potential therapeutic applications underscores the importance of this chemical structure in the development of new pharmaceuticals (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Applications
A specific focus on the antihypertensive properties of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, including this compound, has been conducted. These studies suggest that certain substitutions on the spirolactam ring can lead to compounds with potent antihypertensive effects, making them of interest in the development of new treatments for hypertension (Clark et al., 1983).
Efficient Synthesis and Structural Studies
The chemical structure and synthesis methods for compounds related to this compound have been extensively studied. Efficient, catalyst-free synthesis techniques for nitrogen-containing spiro heterocycles have been developed, showcasing the potential for rapid and environmentally friendly production of these compounds. Structural analysis through X-ray crystallography provides detailed insights into their molecular architecture, further facilitating drug development efforts (Aggarwal, Vij, & Khurana, 2014).
Solid-Phase Synthesis Techniques
Innovative solid-phase synthesis techniques have been applied to the production of diazaspirocycles, including structures related to this compound. These methods rely on the direct annulation of primary amines with resin-bound bismesylates, highlighting the versatility and efficiency of modern synthetic chemistry in generating complex heterocyclic compounds (Macleod et al., 2006).
Propriétés
IUPAC Name |
9-(2-phenoxyethyl)-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-2-12-22-17-20(9-8-19(22)23)10-13-21(14-11-20)15-16-24-18-6-4-3-5-7-18/h2-7H,1,8-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPAEMODSODYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2(CCC1=O)CCN(CC2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(6-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5574146.png)

![N-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5574154.png)
![N-ethyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5574172.png)
![5-[[3-(3-Methylphenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B5574175.png)
![2-[2-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B5574178.png)
![6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5574188.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5574191.png)
![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5574210.png)
![1-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-3-(4,5-dimethyl-1H-benzimidazol-2-yl)propan-1-one](/img/structure/B5574213.png)

![2-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5574232.png)

![{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5574239.png)
